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molecular formula C9H12N2O3 B8296110 Methyl 3-[2-(methyloxy)-5-pyrimidinyl]propanoate

Methyl 3-[2-(methyloxy)-5-pyrimidinyl]propanoate

Cat. No. B8296110
M. Wt: 196.20 g/mol
InChI Key: FMDNXEUCMIPYRR-UHFFFAOYSA-N
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Patent
US08637536B2

Procedure details

A mixture of methyl (2E)-3-[2-(methyloxy)-5-pyrimidinyl]-2-propenoate (24.0 g, 124 mmol) and Pd/C (300 mg) in methanol (250 mL) was stirred at 50° C. under H2 for two days, filtered through a pad of Celite and concentrated to give the title compound as a yellow oil (20 g, 68%), which was used without further purification. LCMS: rt=1.17 min, [M+H+]=196
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mg
Type
catalyst
Reaction Step One
Yield
68%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[N:8]=[CH:7][C:6](/[CH:9]=[CH:10]/[C:11]([O:13][CH3:14])=[O:12])=[CH:5][N:4]=1>CO.[Pd]>[CH3:1][O:2][C:3]1[N:4]=[CH:5][C:6]([CH2:9][CH2:10][C:11]([O:13][CH3:14])=[O:12])=[CH:7][N:8]=1

Inputs

Step One
Name
Quantity
24 g
Type
reactant
Smiles
COC1=NC=C(C=N1)/C=C/C(=O)OC
Name
Quantity
250 mL
Type
solvent
Smiles
CO
Name
Quantity
300 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
was stirred at 50° C. under H2 for two days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through a pad of Celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
COC1=NC=C(C=N1)CCC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 20 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 82.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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